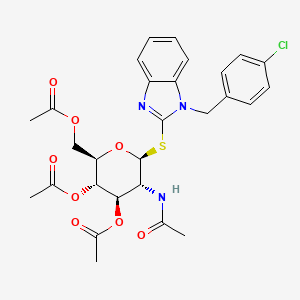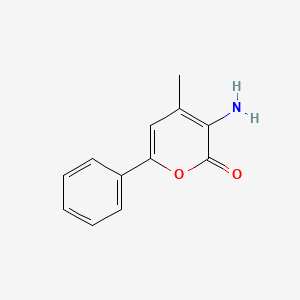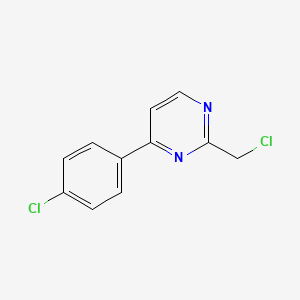![molecular formula C32H22Br2 B12628325 9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-48-0](/img/structure/B12628325.png)
9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene: is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, two bromine atoms, and a methylphenyl group attached to a fluorene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Suzuki Coupling: The biphenyl and methylphenyl groups can be introduced via Suzuki coupling reactions. This involves the reaction of the dibromo-fluorene with boronic acid derivatives of biphenyl and methylphenyl in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Photonic Materials: Its unique structure makes it suitable for use in photonic devices, including lasers and optical sensors.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties are exploited in biological imaging and diagnostic applications.
Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its ability to interact with biological membranes.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用機序
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated system. In biological applications, its fluorescence properties enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
類似化合物との比較
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Similar structure but with dimethyl groups instead of biphenyl and methylphenyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains diphenyl groups instead of biphenyl and methylphenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and methylphenyl groups in 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene provides unique electronic and steric properties that differentiate it from other fluorene derivatives.
Enhanced Properties: The combination of these groups enhances the compound’s electronic and optical properties, making it more suitable for specific applications in organic electronics and photonics.
This detailed article provides a comprehensive overview of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
919295-48-0 |
|---|---|
分子式 |
C32H22Br2 |
分子量 |
566.3 g/mol |
IUPAC名 |
2,7-dibromo-9-(4-methylphenyl)-9-(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C32H22Br2/c1-21-7-11-24(12-8-21)32(25-13-9-23(10-14-25)22-5-3-2-4-6-22)30-19-26(33)15-17-28(30)29-18-16-27(34)20-31(29)32/h2-20H,1H3 |
InChIキー |
PERLDGKRJKQXMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)



![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)


